molecular formula C23H22N4O2 B5349585 3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile

3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile

Cat. No. B5349585
M. Wt: 386.4 g/mol
InChI Key: DAFCNJLSFXTCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile, also known as ML277, is a small molecule inhibitor that has been shown to selectively inhibit the activity of the K2P3.1 potassium channel. This channel is known to play a role in regulating the resting membrane potential of cells, and its inhibition has been shown to have potential therapeutic applications in a variety of diseases.

Mechanism of Action

3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile selectively inhibits the activity of the K2P3.1 potassium channel, which plays a role in regulating the resting membrane potential of cells. Its inhibition leads to depolarization of the cell membrane, which can have a variety of downstream effects depending on the specific cell type and disease state.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects depending on the specific cell type and disease state. In cancer cells, its inhibition of the K2P3.1 potassium channel leads to decreased cell proliferation and increased cell death. In cardiovascular disease, its regulation of heart rate and blood pressure can have potential therapeutic applications. In neurological disorders, its regulation of the excitability of neurons can lead to potential therapeutic applications in epilepsy and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile is its selectivity for the K2P3.1 potassium channel, which allows for targeted inhibition of this channel without affecting other potassium channels. However, one of the limitations of this compound is its relatively low potency, which can make it difficult to achieve the desired level of inhibition in some experiments.

Future Directions

There are a number of potential future directions for research on 3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile. One area of focus could be on improving its potency and selectivity, which could lead to more effective therapeutic applications. Another area of focus could be on exploring its potential in regulating other ion channels or signaling pathways, which could lead to new therapeutic applications in a variety of diseases. Additionally, further research could be done to explore the potential side effects and safety profile of this compound, which could be important for its eventual clinical use.

Synthesis Methods

The synthesis of 3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile involves a multi-step process, starting with the reaction of 3-methoxyphenylhydrazine with 2,6-dichloropyridine-3-carboxaldehyde to form the intermediate 4-(3-methoxyphenyl)-1H-pyrazole-3-carbaldehyde. This intermediate is then reacted with piperidine and benzyl isocyanide to form the final product, this compound.

Scientific Research Applications

3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. Its ability to selectively inhibit the K2P3.1 potassium channel has been shown to have potential in regulating the resting membrane potential of cancer cells, leading to decreased cell proliferation and increased cell death. In cardiovascular disease, this compound has been shown to have potential in regulating heart rate and blood pressure. In neurological disorders, this compound has been shown to have potential in regulating the excitability of neurons, leading to potential therapeutic applications in epilepsy and other neurological disorders.

properties

IUPAC Name

3-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-29-20-7-3-5-18(13-20)21-15-25-26-22(21)17-8-10-27(11-9-17)23(28)19-6-2-4-16(12-19)14-24/h2-7,12-13,15,17H,8-11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFCNJLSFXTCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(NN=C2)C3CCN(CC3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.